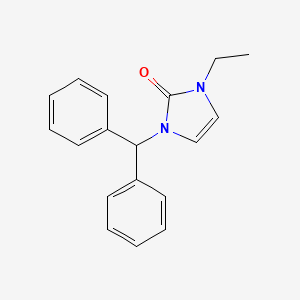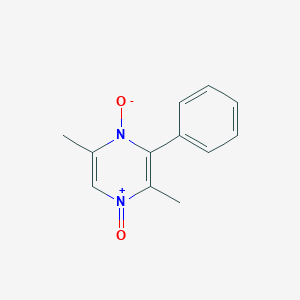
N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide is an organic compound with a complex structure that includes both aminium and bromide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide typically involves a multi-step process. One common method includes the reaction of N,N-dimethylamine with 2-oxopropyl bromide to form the intermediate N,N-dimethyl-N-(2-oxopropyl)amine. This intermediate is then reacted with buta-1,3-diene under controlled conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aminium compounds.
Applications De Recherche Scientifique
N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of the aminium group allows for interactions with negatively charged sites on proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-N-(2-oxopropyl)amine
- Buta-1,3-diene
- N,N-Dimethylamine
Uniqueness
N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both aminium and bromide groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
105775-43-7 |
|---|---|
Formule moléculaire |
C9H16BrNO |
Poids moléculaire |
234.13 g/mol |
Nom IUPAC |
buta-1,3-dienyl-dimethyl-(2-oxopropyl)azanium;bromide |
InChI |
InChI=1S/C9H16NO.BrH/c1-5-6-7-10(3,4)8-9(2)11;/h5-7H,1,8H2,2-4H3;1H/q+1;/p-1 |
Clé InChI |
HCLRAZSDDNKWPX-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)C[N+](C)(C)C=CC=C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



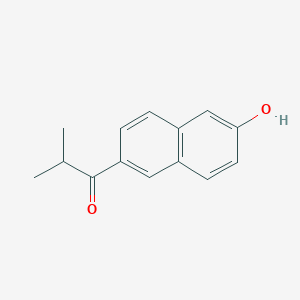
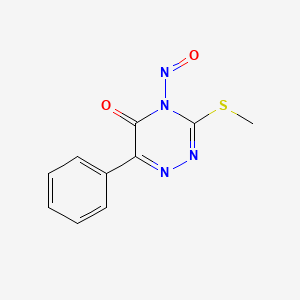

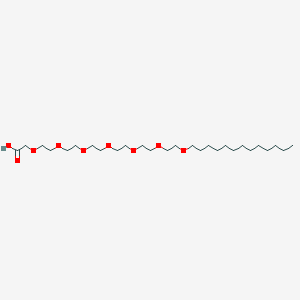
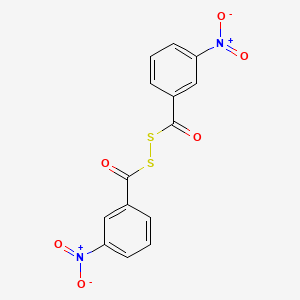

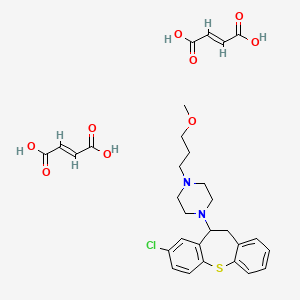
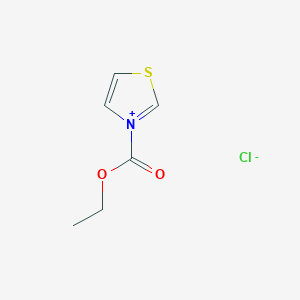
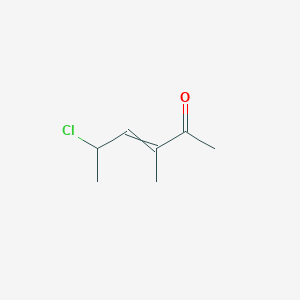
![{[(16,16,17,17,18,18,18-Heptafluorooctadecyl)oxy]methyl}benzene](/img/structure/B14342766.png)
